1-Benzyl-5-(benzyloxy)-1H-imidazole-4-carboxamide
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Overview
Description
1-Benzyl-5-(benzyloxy)-1H-imidazole-4-carboxamide is a heterocyclic compound that features an imidazole ring substituted with benzyl and benzyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by benzylation and benzyloxylation reactions .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The process may include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-(benzyloxy)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzyl and benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
1-Benzyl-5-(benzyloxy)-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(benzyloxy)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-5-(1H-imidazol-1-ylmethyl)-2-pyrrolidinone: Shares structural similarities but differs in the substitution pattern on the imidazole ring.
1-Benzyl-5-formyl-1,2,3-triazole-4-carboxylates: Another heterocyclic compound with a different core structure but similar functional groups.
Uniqueness: 1-Benzyl-5-(benzyloxy)-1H-imidazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl and benzyloxy groups on the imidazole ring sets it apart from other similar compounds .
Properties
CAS No. |
67250-66-2 |
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Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
1-benzyl-5-phenylmethoxyimidazole-4-carboxamide |
InChI |
InChI=1S/C18H17N3O2/c19-17(22)16-18(23-12-15-9-5-2-6-10-15)21(13-20-16)11-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H2,19,22) |
InChI Key |
YPNMSNMBRFEFBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=C2OCC3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
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